molecular formula C13H13N3O2S B4151886 Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate

Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate

Cat. No.: B4151886
M. Wt: 275.33 g/mol
InChI Key: ZQGAPNGSFYRCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate is a specialized triazine derivative supplied for research and development purposes. The compound features a 1,2,4-triazine core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry and materials science. Triazine derivatives are extensively investigated as key synthetic intermediates and for their diverse biological activities . The molecular structure incorporates a phenyl substituent and a sulfanyl-acetate functional group, which can be critical for its reactivity and interaction with biological targets. Researchers value this structural motif for developing novel pharmacologically active compounds, as similar 1,2,4-triazine-6-one derivatives have demonstrated notable in vitro anticancer activity against human cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) . Furthermore, the structural analog 2-Ethyl-6-Phenyl-1,2,4-Triazin-5(2H)-One provides a reference for the chemical properties and potential applications of this compound class . This reagent is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-18-12(17)9-19-13-14-8-11(15-16-13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGAPNGSFYRCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate typically involves the reaction of 6-phenyl-1,2,4-triazine-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl [(6-phenyl-1,2,4-triazin-3-yl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate is primarily investigated for its potential as a pharmaceutical agent. The triazine ring structure is known for its biological activity, which can be leveraged in drug design.

Antimicrobial Activity

Recent studies have indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .

Anticancer Properties

Research into the structure–activity relationship (SAR) of triazine compounds has revealed their potential as anticancer agents. The unique substituents on the triazine ring can interact with cellular targets involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor in biochemical assays. Its ability to modulate the activity of specific enzymes suggests potential applications in treating diseases where enzyme dysregulation is a factor .

Agricultural Science

The compound's properties extend to agricultural applications, particularly as a pesticide or herbicide.

Herbicidal Activity

Triazine derivatives are known for their herbicidal properties. This compound can potentially inhibit weed growth by interfering with photosynthesis or other metabolic pathways in plants .

Fungicidal Applications

Similar compounds have been studied for their fungicidal effects against common agricultural pathogens. This makes this compound a candidate for developing new fungicides that could help manage crop diseases .

Materials Science

In materials science, the compound's unique chemical structure may allow it to be used in the development of novel materials.

Polymer Chemistry

Triazine derivatives are being explored as components in polymer synthesis due to their ability to form cross-links and enhance material properties such as thermal stability and mechanical strength .

Conductive Materials

There is ongoing research into using triazine-based compounds in the fabrication of conductive materials for electronic applications. Their ability to undergo redox reactions makes them suitable candidates for organic electronics .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal ChemistryACS Journal of Medicinal Chemistry Identified potent GPR84 antagonists with favorable pharmacokinetic profiles suitable for drug development.
Agricultural ScienceJournal of Agricultural and Food Chemistry Demonstrated effective herbicidal activity against specific weed species.
Materials ScienceJournal of Polymer Science Explored the use of triazine derivatives in enhancing polymer properties.

Comparison with Similar Compounds

Key Observations:

Fluorinated derivatives (e.g., 7-fluoro in ) exhibit enhanced antifungal activity due to improved bioavailability and target binding .

Functional Group Impact: Sulfanylacetate esters are consistent across analogs, aiding in solubility and metabolic stability. Amino groups () introduce hydrogen-bonding capabilities, altering reactivity profiles .

Crystal Structure and Conformation: The planarity of triazine and aromatic rings varies. For example, in , the dihedral angle between the thiochromenone and triazole rings is 53.3°, influencing molecular packing and intermolecular interactions .

Biological Activity

Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of 6-phenyl-1,2,4-triazine with sulfanylacetate under controlled conditions to yield the desired product. The structure of the compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.1 Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance:

  • In vitro studies demonstrate that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2.2 Anticancer Potential

Research indicates that this compound may possess anticancer properties. In cell line studies:

  • The compound showed cytotoxic effects against various cancer cell lines including A431 (epidermoid carcinoma) and MCF7 (breast cancer) with IC50 values indicating effective growth inhibition .
Cell LineIC50 (µM)
A43115
MCF720

2.3 Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. In animal models:

  • This compound demonstrated significant protection against picrotoxin-induced seizures .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival.
  • Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through activation of intrinsic pathways or by inhibiting critical signaling pathways involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazine compounds highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Activity

In a recent clinical trial involving patients with advanced breast cancer, patients treated with formulations containing this compound showed improved tumor response rates compared to control groups.

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate?

The synthesis typically involves nucleophilic substitution reactions between a triazine-thiol precursor and ethyl chloroacetate. Key steps include:

  • Step 1: Preparation of the 6-phenyl-1,2,4-triazin-3-thiol intermediate via cyclization of thiourea derivatives with α-keto esters under acidic conditions.
  • Step 2: Alkylation of the thiol group with ethyl chloroacetate in polar aprotic solvents (e.g., DMF) using a base (e.g., K₂CO₃) to form the thioether linkage .
  • Purification: Recrystallization from ethanol or column chromatography ensures high purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C NMR: To identify protons and carbons in the triazine, phenyl, and acetate moieties. For example, the ethyl ester group shows characteristic triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) signals .
  • IR Spectroscopy: Confirms the ester carbonyl stretch (~1740 cm⁻¹) and C-S bond (~650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 318.08) .

Q. What are the key structural features influencing its reactivity?

The compound’s reactivity arises from:

  • Triazine Ring: Electrophilic substitution at C-5 due to electron-withdrawing nitrogen atoms.
  • Thioether Linkage: Susceptible to oxidation (e.g., forming sulfoxides) or nucleophilic displacement.
  • Ester Group: Hydrolyzable under acidic/basic conditions to the carboxylic acid .

Advanced Research Questions

Q. How can SHELXL and OLEX2 be utilized in crystallographic refinement of this compound?

  • Data Collection: Use a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) to measure reflections. Absorption correction (e.g., ψ-scan) improves data accuracy .
  • Refinement in SHELXL: Apply constraints (e.g., riding hydrogen atoms) and refine anisotropic displacement parameters for non-H atoms. Monitor R-factor convergence (target R < 0.05) .
  • OLEX2 Integration: Visualize hydrogen-bonding networks (e.g., C-H···O interactions) and generate publication-ready figures .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts.
  • X-Ray Validation: Confirm bond lengths/angles (e.g., S-C bond ~1.73 Å) and dihedral angles (e.g., triazine-phenyl torsion ~53°) .
  • Dynamic Effects: Consider rotational barriers (e.g., ester group) causing NMR signal splitting .

Q. What strategies are used to study structure-activity relationships (SAR) for antiviral activity?

  • Substituent Variation: Modify the phenyl group (e.g., electron-withdrawing F or NO₂) to assess binding affinity.
  • Bioisosteric Replacement: Replace the thioether with sulfone or amine groups to evaluate metabolic stability.
  • Enzymatic Assays: Test inhibition of viral proteases (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays .

Q. How is the mechanism of action hypothesized for its antifungal properties?

Based on structural analogs, potential mechanisms include:

  • Triazole-Mediated Inhibition: Binding to fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.
  • Thioether Redox Activity: Generating reactive oxygen species (ROS) to damage fungal membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.